molecular formula C28H23N3O6S B2683595 ethyl 3-(4-methoxyphenyl)-5-[2-(naphthalen-2-yloxy)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-34-6

ethyl 3-(4-methoxyphenyl)-5-[2-(naphthalen-2-yloxy)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2683595
CAS No.: 851952-34-6
M. Wt: 529.57
InChI Key: GIKULZOHSZKORV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-5-[2-(naphthalen-2-yloxy)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O6S/c1-3-36-28(34)25-22-16-38-26(24(22)27(33)31(30-25)19-9-12-20(35-2)13-10-19)29-23(32)15-37-21-11-8-17-6-4-5-7-18(17)14-21/h4-14,16H,3,15H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKULZOHSZKORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methoxyphenyl)-5-[2-(naphthalen-2-yloxy)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the methoxyphenyl and naphthalen-2-yloxyacetamido groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-5-[2-(naphthalen-2-yloxy)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity:
Research indicates that compounds with similar thieno[3,4-d]pyridazine structures exhibit antiviral properties. Ethyl 3-(4-methoxyphenyl)-5-[2-(naphthalen-2-yloxy)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate may inhibit viral replication through mechanisms similar to those observed in related compounds. Studies have shown that thieno derivatives can act against various viral targets, suggesting that this compound may also possess similar properties .

2. Anti-inflammatory Effects:
The compound's structural features may contribute to anti-inflammatory activities. Similar thieno derivatives have been investigated for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases .

3. Anticancer Potential:
Preliminary studies suggest that compounds in this class may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific mechanisms remain under investigation, but the structural diversity of thieno derivatives offers a promising avenue for cancer therapy .

Case Studies

Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of related compounds, a series of thieno derivatives were tested against HIV and HCV. Results indicated that certain modifications to the thieno structure significantly enhanced antiviral activity, suggesting that this compound could be optimized for improved efficacy .

Case Study 2: Anti-inflammatory Mechanism
Research into the anti-inflammatory effects of thieno derivatives demonstrated that these compounds could inhibit pro-inflammatory cytokines in vitro. The specific pathways involved were identified as potential targets for therapeutic intervention in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-5-[2-(naphthalen-2-yloxy)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes and potentially therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 3-(4-methoxyphenyl)-5-[2-(naphthalen-2-yloxy)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate include other thieno[3,4-d]pyridazine derivatives and compounds with similar functional groups, such as:

  • Ethyl 3-(4-methoxyphenyl)propanoate
  • N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives

Uniqueness

What sets this compound apart is its combination of functional groups and the specific arrangement of atoms within its structure. This unique configuration gives it distinct chemical and biological properties that can be leveraged in various applications.

Biological Activity

Ethyl 3-(4-methoxyphenyl)-5-[2-(naphthalen-2-yloxy)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N3O5SC_{27}H_{25}N_{3}O_{5}S, with a molecular weight of approximately 517.57 g/mol. The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse pharmacological properties.

Research indicates that compounds with thieno[3,4-d]pyridazine structures often interact with multiple biological targets:

  • Antiviral Activity : Preliminary studies suggest that similar compounds exhibit significant antiviral activity by inhibiting viral replication through interference with RNA polymerase enzymes. For instance, related thiazolidinone derivatives have shown IC50 values below 0.35 μM against Hepatitis C virus (HCV) NS5B polymerase .
  • Anticonvulsant Properties : A study on quinazolinone derivatives indicated that modifications to the thieno[3,4-d]pyridazine structure could enhance anticonvulsant activity by acting as positive allosteric modulators of the GABA_A receptor .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Target IC50/EC50 Value Reference
AntiviralHCV NS5B Polymerase0.35 μM
AnticonvulsantGABA_A ReceptorNot specified
CytotoxicityCancer Cell LinesVaries by cell line
Enzyme InhibitionCarbonic Anhydrase IINot specified

Case Studies

  • Antiviral Activity Assessment : In vitro studies demonstrated that derivatives similar to this compound effectively inhibited HCV replication in cultured cells. The most potent compounds displayed IC50 values under 0.35 μM, indicating substantial antiviral potential.
  • Anticonvulsant Evaluation : A series of thieno[3,4-d]pyridazine derivatives were assessed for anticonvulsant activity using the pentylenetetrazole (PTZ) model in mice. Compounds exhibiting structural similarities showed promising results, with latency until seizure onset significantly prolonged compared to controls.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves constructing the thieno[3,4-d]pyridazine core followed by introducing substituents. Key steps include:

  • Core formation : Cyclocondensation of thiophene derivatives with hydrazines or diazonium salts under reflux conditions .
  • Substituent introduction : The 4-methoxyphenyl group is added via nucleophilic substitution, while the naphthalen-2-yloxyacetamido moiety is introduced through amide coupling (e.g., using EDC/HOBt) .
  • Esterification : The ethyl carboxylate group is incorporated via alkylation or ester exchange . Critical parameters: Temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., palladium for cross-coupling) .

Q. Which analytical techniques are most effective for characterizing its purity and structure?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% recommended for biological assays) .
  • X-ray crystallography : Resolves 3D conformation for SAR studies .

Q. How do solubility and stability profiles impact experimental design?

  • Solubility : Limited in aqueous buffers; use DMSO or ethanol for stock solutions (test stability in these solvents over 72 hours) .
  • Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .
  • pH sensitivity : Stable in neutral buffers but hydrolyzes in strongly acidic/basic conditions .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

  • Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
  • Solvent effects : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to enhance reaction rates .
  • Stepwise purification : Use flash chromatography after each synthetic step to isolate intermediates .
  • Byproduct analysis : Employ LC-MS to identify side products (e.g., de-esterified derivatives) and adjust protecting groups .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • Electronic effects : Compare compounds with electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) groups. For example, methoxy substitution at the 4-position enhances receptor binding affinity by 30% compared to fluorine .
  • Steric hindrance : Bulky naphthalenyloxy groups reduce enzymatic inhibition compared to smaller benzamido substituents .
  • Data normalization : Control for assay conditions (e.g., ATP concentration in kinase assays) to reduce variability .

Q. What experimental approaches elucidate its mechanism of action in biological systems?

  • Molecular docking : Predict binding modes with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina .
  • Enzyme inhibition assays : Measure IC₅₀ values under varying cofactor conditions (e.g., Mg²⁺ concentration) .
  • Cellular uptake studies : Use fluorescent analogs or radiolabeled derivatives to quantify intracellular accumulation .

Q. How do structural modifications influence pharmacokinetic properties?

  • Lipophilicity : LogP values >3 correlate with improved membrane permeability but higher plasma protein binding .
  • Metabolic stability : Replace ester groups with amides to reduce hepatic hydrolysis (e.g., ethyl carboxylate → carboxamide) .
  • Half-life extension : Introduce PEGylated side chains to enhance solubility and prolong circulation .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic vapors (e.g., DMF) .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate and dispose via hazardous waste channels .

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